molecular formula C28H36Cl2N2O B1674643 GBR 12935 dihydrochloride CAS No. 67469-81-2

GBR 12935 dihydrochloride

Cat. No. B1674643
CAS RN: 67469-81-2
M. Wt: 487.5 g/mol
InChI Key: NQWRSILGEXNJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . It has been used as a dopamine reuptake inhibitor to study its effects on noradrenergic stimulation in the medial prefrontal cortex of rats . It has also been used as a selective dopamine transporter (DAT) inhibitor to study its effects on behavior and neurochemical response in enriched condition (EC) and impoverished condition (IC) rats .


Molecular Structure Analysis

The empirical formula of this compound is C28H34N2O · 2HCl . The molecular weight is 487.50 .


Chemical Reactions Analysis

GBR 12935 inhibits the dopamine and norepinephrine transporters with K i s of 21.5 nM and 225 nM, respectively . It does not inhibit the serotonin transporter (K i = 6.5 mM) .


Physical And Chemical Properties Analysis

This compound is a white powder . It is soluble in water (20 mg/mL with warming) .

Scientific Research Applications

GBR 12935 dihydrochloride has been used in both in vivo and in vitro studies to investigate the effects of GBR 12935 dihydrochlorideergic transmission on the brain and body. In vivo studies have utilized this compound to study the effects of GBR 12935 dihydrochlorideergic transmission on the central nervous system and behavior. In vitro studies have utilized this compound to study the effects of GBR 12935 dihydrochlorideergic transmission on cells and tissues.

In Vivo

In vivo studies have utilized GBR 12935 dihydrochloride to study the effects of GBR 12935 dihydrochlorideergic transmission on the central nervous system and behavior. Studies have shown that this compound increases the activity of this compound receptors in the brain and reduces anxiety-like behavior in rodents. This compound has also been shown to reduce seizures in rats and mice.

In Vitro

In vitro studies have utilized GBR 12935 dihydrochloride to study the effects of GBR 12935 dihydrochlorideergic transmission on cells and tissues. Studies have shown that this compound increases the activity of this compound receptors in cells and tissues. This compound has also been shown to reduce the activity of glutamate receptors in cells and tissues.

Biological Activity

GBR 12935 dihydrochloride has been shown to have a variety of biological activities. Studies have shown that this compound increases the activity of this compound receptors in the brain and reduces anxiety-like behavior in rodents. This compound has also been shown to reduce seizures in rats and mice. In addition, this compound has been shown to reduce the activity of glutamate receptors in cells and tissues.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. Studies have shown that this compound increases the activity of this compound receptors in the brain and reduces anxiety-like behavior in rodents. This compound has also been shown to reduce seizures in rats and mice. In addition, this compound has been shown to reduce the activity of glutamate receptors in cells and tissues.

Advantages and Limitations for Lab Experiments

The use of GBR 12935 dihydrochloride in laboratory experiments offers several advantages. It is a relatively simple compound to synthesize and is readily available. In addition, this compound has been shown to have a variety of biological activities, making it a useful tool for studying the effects of GBR 12935 dihydrochlorideergic transmission on the brain and body. However, the pharmacodynamics of this compound is not fully understood and its effects on the body may be unpredictable in certain circumstances.

Future Directions

The potential therapeutic applications of GBR 12935 dihydrochloride are still being explored. Future research could focus on the development of more specific and potent analogs of this compound. In addition, further research could focus on the pharmacodynamics of this compound and its effects on the body. Other potential future directions could include the development of this compound-based drugs for the treatment of neurological disorders, such as anxiety, depression, and epilepsy. Finally, further research could focus on the use of this compound in combination with other drugs to treat a variety of neurological and psychiatric disorders.

properties

IUPAC Name

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-9,11-12,14-17,28H,10,13,18-24H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWRSILGEXNJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042573
Record name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67469-81-2
Record name 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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